N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a chemical compound with intricate structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps:
Formation of the 1,3-Oxazinan-2-yl Intermediate: : Starting from mesitylsulfonyl chloride and a suitable amine precursor, the 1,3-oxazinan-2-yl ring is formed through a cyclization reaction under basic conditions.
Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide framework. This step requires careful control of temperature and the use of an appropriate solvent such as dichloromethane.
Final Coupling: : The final coupling involves the reaction of the oxalamide intermediate with pyridin-3-ylmethylamine. This step is typically carried out in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves optimization of reaction conditions to ensure high yield and purity. This often includes using automated continuous flow reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can modify the mesitylsulfonyl group or other functionalities, typically using agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyridinyl or oxazinan rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Alkyl halides, acyl chlorides, in the presence of a base or catalyst
Major Products Formed
The major products from these reactions depend on the reaction type and conditions. For instance, oxidation can lead to sulfoxides or sulfones, while substitution might result in various substituted oxalamide derivatives.
Scientific Research Applications
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Explored for its potential therapeutic effects and as a scaffold for drug development.
Industry: : Utilized in the production of materials with specific physical or chemical properties.
Mechanism of Action
The compound's mechanism of action can involve several molecular targets and pathways:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, altering their activity.
Pathways Involved: : Depending on the context, it can modulate signal transduction pathways, enzyme kinetics, or gene expression.
Comparison with Similar Compounds
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide stands out due to its unique structural combination of oxazinan and pyridinyl moieties.
Similar Compounds
N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
These compounds share similarities but differ in their sulfonyl substituents, impacting their chemical reactivity and applications.
Each compound possesses its own set of unique properties that might make them suitable for different applications in scientific research and industry.
Properties
IUPAC Name |
N'-(pyridin-3-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-15-10-16(2)20(17(3)11-15)32(29,30)26-8-5-9-31-19(26)14-25-22(28)21(27)24-13-18-6-4-7-23-12-18/h4,6-7,10-12,19H,5,8-9,13-14H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLOLDHWNOLMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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